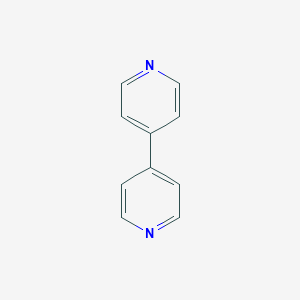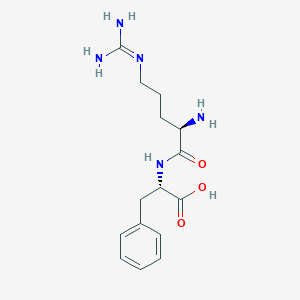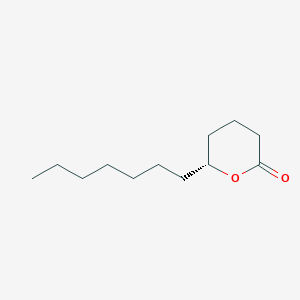
2H-Pyran-2-one, 6-heptyltetrahydro-, (6R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-2-one, 6-heptyltetrahydro-, (6R)-, also known as (6R)-6-heptyltetrahydro-2H-pyran-2-one, is a chemical compound with the molecular formula C12H22O2. It is a member of the pyranone family of compounds and is commonly used in scientific research applications.
Mechanism Of Action
The mechanism of action of 2H-Pyran-2-one, 6-heptyltetrahydro-, (6R)- is not fully understood. However, it is believed to work by inhibiting the growth of bacteria and fungi by disrupting their cell membranes. It has also been shown to have cytotoxic effects on cancer cells.
Biochemical And Physiological Effects
2H-Pyran-2-one, 6-heptyltetrahydro-, (6R)- has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a number of bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been shown to have cytotoxic effects on a number of cancer cell lines, including breast cancer and lung cancer.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2H-Pyran-2-one, 6-heptyltetrahydro-, (6R)- in lab experiments is its broad spectrum of activity against bacteria and fungi. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its low yield, which can make it expensive to produce in large quantities.
Future Directions
There are a number of future directions for research on 2H-Pyran-2-one, 6-heptyltetrahydro-, (6R)-. One area of interest is its potential use as a chiral building block in the synthesis of pharmaceuticals. Another area of interest is its potential use as a natural preservative in the food industry. Further research is also needed to fully understand its mechanism of action and to investigate its potential as an anticancer agent.
Conclusion
In conclusion, 2H-Pyran-2-one, 6-heptyltetrahydro-, (6R)- is a chemical compound with a wide range of scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential in various fields.
Synthesis Methods
The synthesis of 2H-Pyran-2-one, 6-heptyltetrahydro-, (6R)- involves the reaction of heptanal with 1,3-propanediol in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction is carried out under reflux conditions and the resulting product is purified by column chromatography. The yield of the product is typically around 50%.
Scientific Research Applications
2H-Pyran-2-one, 6-heptyltetrahydro-, (6R)- has been widely used in scientific research applications. It has been shown to have antibacterial, antifungal, and antitumor properties. It has also been investigated for its potential use as a chiral building block in the synthesis of pharmaceuticals.
properties
CAS RN |
29587-89-1 |
|---|---|
Product Name |
2H-Pyran-2-one, 6-heptyltetrahydro-, (6R)- |
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
(6R)-6-heptyloxan-2-one |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-8-11-9-7-10-12(13)14-11/h11H,2-10H2,1H3/t11-/m1/s1 |
InChI Key |
QRPLZGZHJABGRS-LLVKDONJSA-N |
Isomeric SMILES |
CCCCCCC[C@@H]1CCCC(=O)O1 |
SMILES |
CCCCCCCC1CCCC(=O)O1 |
Canonical SMILES |
CCCCCCCC1CCCC(=O)O1 |
Purity |
95% min. |
synonyms |
Delta - 6R - Dodecalactone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



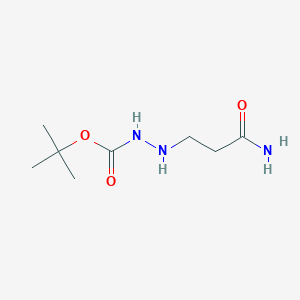
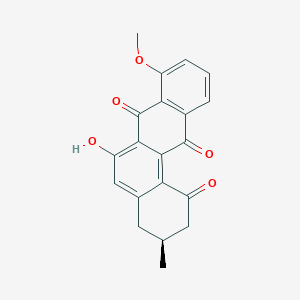
![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid](/img/structure/B149080.png)
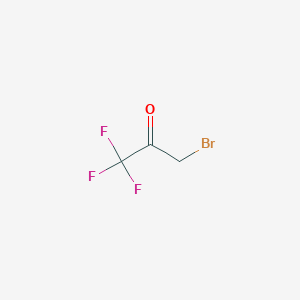
![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B149091.png)
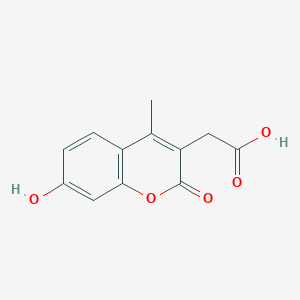
![5-[(2,5-Dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B149093.png)
